4'-Amino-1,1'-biphenyl-4-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100142-87-8 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
InChI Key |
OFWFFDCOBHXZME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 1,1 Biphenyl 4 Sulfonamide Derivatives
Established Synthetic Routes to the Biphenylsulfonamide Core
Traditional methods for synthesizing the biphenylsulfonamide scaffold are reliable and widely used. These routes typically involve the formation of the biphenyl (B1667301) linkage followed by the introduction or modification of the sulfonamide group.
Coupling Reactions (e.g., Suzuki-Miyaura type)
The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biphenyl compounds, including the precursors to 4'-amino-1,1'-biphenyl-4-sulfonamide. nih.govchemrxiv.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a base. mdpi.com
For the synthesis of the biphenylsulfonamide core, this can involve coupling a suitably substituted aryl halide with a phenylboronic acid derivative. For instance, 4-bromobenzamide (B181206) can be reacted with a sulfamoylphenylboronic acid to generate the biphenyl structure. chemicalbook.comacs.org The versatility of the Suzuki-Miyaura reaction allows for the use of various starting materials, including less reactive but more economical aryl chlorides. chemrxiv.org
A specific example is the synthesis of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives through a Chan-Lam cross-coupling reaction, which utilizes a copper(II) acetate (B1210297) catalyst. nih.gov In this method, 4'-amino-[1,1'-biphenyl]-4-sulfonamide is reacted with various aryl or heteroaryl boronic acids to produce a range of derivatives in good to excellent yields (65-81%). nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield (%) |
| 4'-Amino-[1,1'-biphenyl]-4-sulfonamide | Aryl/heteroaryl boronic acids | Cu(OAc)2/TMEDA | Arylated/hetero-arylated derivatives | 65-81 |
| 4-Bromobenzamide | 4-Sulfamoylphenylboronic acid, pinacol (B44631) ester | Not specified | This compound | Not specified |
Sulfonylation Reactions with Amines
The formation of the sulfonamide group is a critical step in the synthesis of these compounds. This is most commonly achieved through the reaction of a sulfonyl chloride with an amine, a process known as sulfonylation. researchgate.netorganic-chemistry.org
A standard approach involves the chlorosulfonation of a protected aniline (B41778) derivative, such as acetanilide, to introduce the sulfonyl chloride group. wisc.edu The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with an amine. wisc.edugoogle.com In the context of this compound, this would involve the reaction of a biphenylamine with a sulfonylating agent.
The reaction conditions for sulfonylation can be varied. For example, the reaction of L-tryptophan with 4-nitrobenzenesulfonyl chloride is a reported method for synthesizing a sulfonamide derivative. researchgate.net Another approach involves the use of cyanuric chloride and triethylamine (B128534) in anhydrous acetonitrile (B52724) at room temperature for the synthesis of sulfonamides from amine-derived sulfonate salts. organic-chemistry.org This method offers good to excellent yields and avoids the use of harsh reagents. organic-chemistry.org
| Amine | Sulfonylating Agent | Conditions | Product |
| L-tryptophan | 4-Nitrobenzenesulfonyl chloride | Not specified | {(4-Nitrophenyl)sulfonyl}tryptophan |
| Glycine | p-Toluenesulfonyl chloride | Aqueous basic medium | N-((4-Methylphenyl)sulfonyl)glycine |
| Amine-derived sulfonate salts | Cyanuric chloride/Triethylamine | Anhydrous acetonitrile, room temperature | Corresponding sulfonamides |
Reduction of Nitro Precursors to Amino-Biphenylsulfonamides
The amino group in this compound is often introduced by the reduction of a corresponding nitro compound. wikipedia.org This is a common and effective strategy in organic synthesis. The nitro group can be present on one of the phenyl rings of the biphenyl core before the sulfonamide group is introduced, or it can be part of a nitro-biphenylsulfonamide precursor.
A variety of reducing agents can be employed for this transformation. A common method involves the use of tin(II) chloride dihydrate in a solvent like ethyl acetate, heated to reflux. acs.org For example, 4-sulfamoyl-4'-(4-nitrobenzoyl)-1,1'-biphenyl can be reduced to 4-sulfamoyl-4'-(4-aminobenzoyl)-1,1'-biphenyl in good yield. acs.org Another established method is the reduction of 4-nitrobiphenyl (B1678912) to 4-aminobiphenyl (B23562) using hydrogen gas with a catalyst. wikipedia.org Iron powder in the presence of an acid, such as acetic acid, is also a classic method for nitro group reduction. google.com
| Nitro Precursor | Reducing Agent | Conditions | Amino Product | Yield (%) |
| 4-Sulfamoyl-4'-(4-nitrobenzoyl)-1,1'-biphenyl | Tin(II) chloride dihydrate | Ethyl acetate, reflux | 4-Sulfamoyl-4'-(4-aminobenzoyl)-1,1'-biphenyl | 58 |
| 4-Nitrobiphenyl | Hydrogen gas/catalyst | Not specified | 4-Aminobiphenyl | Not specified |
| 2-Nitro-chlorobenzene-4-sulfonamide | Iron powder/acetic acid | Heating | 2-Amino-chlorobenzene-4-sulfonamide | Not specified |
Novel Synthetic Strategies and Innovations for Biphenylsulfonamide Construction
In addition to established routes, researchers are continuously developing novel and more efficient methods for the synthesis of biphenylsulfonamides. These innovative strategies often focus on improving reaction conditions, yields, and environmental friendliness.
Sonochemical Synthesis Approaches
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. While specific examples for the direct sonochemical synthesis of this compound are not extensively detailed in the provided context, the general principles of sonochemical synthesis of sulfonamides suggest potential applicability. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating highly reactive intermediates. For instance, the synthesis of a sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan, has been reported, and sonication is a known technique to accelerate such reactions. researchgate.net
Indirect Synthesis Methods for Sulfonamide Formation
Indirect methods for forming the sulfonamide group offer alternatives to the direct reaction of a sulfonyl chloride with an amine. These methods can avoid the use of sensitive or hazardous reagents.
One such indirect approach involves the synthesis of sulfonamides directly from sulfonic acids or their sodium salts. organic-chemistry.orgnih.gov This can be achieved under microwave irradiation, which often leads to good functional group tolerance and high yields. organic-chemistry.org Another innovative one-pot method utilizes cyanuric chloride to convert amine-derived sulfonate salts into sulfonamides in the presence of a base. organic-chemistry.org This reaction proceeds through an SNAr mechanism, forming a sulfonyl chloride intermediate in situ, which then reacts with an amine to yield the final sulfonamide. organic-chemistry.org
Furthermore, a novel strategy involves the coupling of carboxylic acids and amines to generate sulfonamides, which are considered bioisosteres of amides. princeton.edu This method leverages copper ligand-to-metal charge transfer to convert aromatic acids into sulfonyl chlorides, which are then aminated in a one-pot process. princeton.edu This approach is significant as it utilizes readily available starting materials and avoids the need for pre-functionalization. princeton.edu
| Starting Material | Reagent(s) | Key Feature | Product |
| Sulfonic acids/sodium salts | Microwave irradiation | Direct conversion | Sulfonamides |
| Amine-derived sulfonate salts | Cyanuric chloride, triethylamine | One-pot synthesis | Sulfonamides |
| Aromatic carboxylic acids and amines | Copper catalyst | Decarboxylative halosulfonylation | Sulfonamides |
Biocatalytic Approaches for Related Biphenylsulfonamide Metabolite Synthesis
The synthesis of drug metabolites is essential for understanding their pharmacological and toxicological profiles. Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis for producing these metabolites. While specific biocatalytic methods for this compound are not extensively documented, general principles from related sulfonamide and biphenyl compounds can be applied.
Cytochrome P450 (CYP) enzymes are a major family of catalysts involved in drug metabolism. These enzymes can hydroxylate aromatic rings, a common metabolic pathway for biphenyl-containing compounds. For instance, the metabolic activation of 4-aminobiphenyl, a structural component of the target molecule, is known to be mediated by CYP1B1, leading to the formation of hydroxylated derivatives. This suggests that whole-cell biocatalysts expressing specific CYP isoforms could be employed to synthesize hydroxylated metabolites of this compound.
Furthermore, microbial transformations offer a promising avenue for metabolite synthesis. Various microorganisms possess diverse enzymatic machinery capable of modifying complex organic molecules. For example, the bacterium Actinoplanes missouriensis has been successfully used to produce mammalian metabolites of a biaryl-bis-sulfonamide, a structurally related compound. This indicates that screening different microbial strains could lead to the identification of biocatalysts capable of performing desired metabolic transformations on this compound, such as hydroxylation of the biphenyl rings or N-acetylation of the amino group. The use of microbial cultures can provide access to a range of metabolites in a single fermentation process.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
The systematic synthesis of analogues and derivatives of a lead compound is a cornerstone of medicinal chemistry. By modifying specific parts of the molecule, researchers can probe its interactions with biological targets and optimize its properties. For this compound, the biphenyl moiety, the sulfonamide nitrogen, and the 4'-amino group are all attractive sites for chemical modification.
Modifications at the Biphenyl Moiety
The biphenyl core of this compound provides a rigid scaffold that can be functionalized to explore its impact on biological activity. The introduction of substituents on one or both phenyl rings can alter the compound's conformation, electronic properties, and lipophilicity, which in turn can influence its binding affinity to target proteins.
A common strategy for modifying the biphenyl ring is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful method allows for the synthesis of a wide array of substituted biphenyls by reacting a boronic acid with a halide. For instance, starting with a suitably protected 4-bromobenzenesulfonamide, various substituted phenylboronic acids can be introduced to generate derivatives with different substitution patterns on the second phenyl ring.
Another approach involves the direct functionalization of the biphenyl scaffold. For example, electrophilic aromatic substitution reactions can be used to introduce nitro, halogen, or acyl groups onto the rings, although regioselectivity can be a challenge. These newly introduced functional groups can then serve as handles for further derivatization.
| Starting Material | Reaction | Modification | Example Substituent | Reference |
| 4-Bromobenzenesulfonamide | Suzuki-Miyaura Coupling | Introduction of substituted phenyl ring | 4'-methyl, 4'-methoxy | General Synthetic Method |
| This compound | Electrophilic Aromatic Substitution | Introduction of functional groups on the biphenyl rings | Nitro, Halogen | General Synthetic Method |
Substitutions on the Sulfonamide Nitrogen
The sulfonamide group is a key pharmacophore in many drugs, and its nitrogen atom can be readily substituted to modulate the compound's properties. The acidity of the sulfonamide proton and its hydrogen bonding capabilities can be fine-tuned by introducing different substituents on the nitrogen.
The synthesis of N-substituted derivatives typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. Starting from 4'-amino-1,1'-biphenyl-4-sulfonyl chloride, a diverse library of analogues can be prepared by reacting it with various amines. These amines can range from simple alkyl or aryl amines to more complex heterocyclic moieties.
Alternatively, amino acid conjugates can be synthesized by coupling an amino acid to the sulfonamide nitrogen. This strategy can improve the compound's solubility and pharmacokinetic profile. The synthesis usually involves activating the carboxylic acid of the amino acid and then reacting it with the sulfonamide.
| Starting Material | Reagent | Type of Substitution | Resulting Derivative | Reference |
| 4'-Amino-1,1'-biphenyl-4-sulfonyl chloride | Alkylamine | N-Alkylation | N-Alkyl-4'-amino-1,1'-biphenyl-4-sulfonamide | General Synthetic Method |
| 4'-Amino-1,1'-biphenyl-4-sulfonyl chloride | Arylamine | N-Arylation | N-Aryl-4'-amino-1,1'-biphenyl-4-sulfonamide | General Synthetic Method |
| This compound | N-protected amino acid | N-Acylation | N-(Aminoacyl)-4'-amino-1,1'-biphenyl-4-sulfonamide | nih.gov |
Derivatization Strategies for the 4'-Amino Group
The 4'-amino group is a versatile handle for derivatization, allowing for the introduction of a wide range of functional groups that can explore different binding interactions with a biological target. The basicity of this amino group can also be modulated through derivatization.
Reductive amination provides another route to N-alkylated derivatives. Reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride, leads to the formation of secondary or tertiary amines. This allows for the introduction of various alkyl or arylalkyl substituents.
Furthermore, the amino group can be converted into other functional groups. For example, diazotization followed by substitution reactions can introduce a variety of substituents, such as hydroxyl, halogen, or cyano groups, at the 4'-position.
| Reaction Type | Reagent | Functional Group Introduced | Derivative Class | Reference |
| Acylation | Acyl chloride | Acyl | N-Acyl-4'-amino-1,1'-biphenyl-4-sulfonamide | General Synthetic Method |
| Reductive Amination | Aldehyde/Ketone | Alkyl/Arylalkyl | N-Alkyl/Arylalkyl-4'-amino-1,1'-biphenyl-4-sulfonamide | General Synthetic Method |
| Diazotization/Substitution | NaNO2, HX then nucleophile | Hydroxyl, Halogen, Cyano | 4'-Substituted-1,1'-biphenyl-4-sulfonamide | General Synthetic Method |
Structure Activity Relationships Sar of 4 Amino 1,1 Biphenyl 4 Sulfonamide Analogs
SAR in Anticancer and Antiproliferative Activities
The biphenyl-sulfonamide scaffold is a recognized pharmacophore in the design of anticancer agents. Structure-activity relationship (SAR) studies have revealed that modifications to the biphenyl (B1667301) rings and the sulfonamide group can significantly influence the antiproliferative activity of these compounds.
Research into a series of biphenyl linked fused imidazoles identified promising activity against leukemia, colon, ovarian, and breast cancer cell lines. elsevierpure.com A systematic SAR investigation led to the identification of a 2-aryl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine scaffold with a biphenyl substituent as a potent anticancer structure. elsevierpure.com
Further studies on biaryl sulfonamides have indicated that the biaryl substituent on the sulfonamide moiety is a prerequisite for desired antiproliferative activity. mdpi.com For instance, in a series of 2-azanorbornyl derivatives, compounds with a biphenyl group attached to the sulfonyl moiety showed significant activity, with some IC50 values comparable to cisplatin. mdpi.com Specifically, derivatives 11f (IC50 = 3.09 ± 1.56 µM) and 11g (IC50 = 4.26 ± 3.97 µM) were noted as promising leads for further development. mdpi.com
The nature and position of substituents on the biphenyl rings also play a crucial role. In one study, a series of cycloalkanecarboxamide-containing sulfonate derivatives were tested against a panel of 60 cancer cell lines. nih.gov The compound possessing a cyclohexyl group and a p-(tert-butyl)benzenesulfonate moiety was the most active across all nine cancer types. nih.gov Another derivative with a p-fluorobenzenesulfonate moiety was particularly potent against the HT29 colon cancer cell line (IC50 = 4.73 µM). nih.gov
The sulfonamide group itself is a key interaction point. The primary sulfonamide group (-SO2NH2) is often essential for activity, acting as a zinc-binding group in metalloenzymes like carbonic anhydrases, which are overexpressed in many tumors. nih.gov N-substitution on the sulfonamide can drastically alter activity. For example, N-substituted sulfonamides with pyridine or thiazole (B1198619) rings were found to abolish inhibitory effects against carbonic anhydrases, highlighting the importance of the unsubstituted sulfonamide for this specific mechanism. nih.gov
Table 1: SAR of Biphenylsulfonamide Analogs in Anticancer Activity
| Compound ID | Core Scaffold Modification | Biphenyl Ring Substituent | Sulfonamide Moiety | Key Finding |
|---|---|---|---|---|
| 11f | 2-Azanorbornyl | Biphenyl | Unsubstituted | Significant antiproliferative activity (IC50 = 3.09 ± 1.56 µM) mdpi.com |
| 11g | 2-Azanorbornyl | Biphenyl | Unsubstituted | Promising antiproliferative activity (IC50 = 4.26 ± 3.97 µM) mdpi.com |
| 1g | Cycloalkanecarboxamide | p-Fluorobenzenesulfonate | N-Aryl | Potent against HT29 colon cancer (IC50 = 4.73 µM) nih.gov |
| 1f | Cycloalkanecarboxamide | p-(tert-butyl)benzenesulfonate | N-Aryl | Broad-spectrum anticancer activity nih.gov |
| N/A | Fused Imidazole (B134444) | Biphenyl | N-substituted | Promising activity against leukemia and various solid tumors elsevierpure.com |
SAR in Other Investigated Biological Activities
The versatility of the biphenylsulfonamide scaffold extends to other therapeutic areas, with structural modifications tuning its activity towards different biological targets.
While direct studies on 4'-Amino-1,1'-biphenyl-4-sulfonamide for Alzheimer's are limited, related sulfonamide structures have been investigated. For instance, thiazole-containing sulfonamides have been explored as inhibitors of enzymes relevant to Alzheimer's disease. The key SAR findings often revolve around the substitution pattern on the thiazole and phenyl rings, which influences binding to the target enzyme's active site. The sulfonamide group typically acts as a hydrogen-bond donor/acceptor, anchoring the molecule within the binding pocket.
Biphenylsulfonamide analogs have been investigated for their potential as antimalarial agents. SAR studies in this area focus on modifications that enhance selectivity for plasmodial targets over human host cells. The length and flexibility of the linker between the two phenyl rings, as well as the electronic properties of substituents on the rings, are often varied to optimize activity against the Plasmodium parasite.
The biphenyl scaffold is a known privileged structure in the development of anti-HIV agents. nih.gov In the context of sulfonamide derivatives, SAR studies have explored incorporating the biphenyl moiety to enhance binding to viral enzymes like reverse transcriptase or protease. Modifications often focus on the amino group of the 4'-amino-biphenyl core, where acylation or alkylation can lead to derivatives with improved potency and pharmacokinetic profiles. The sulfonamide portion can be tailored to interact with specific residues within the enzyme's active site.
Sulfonamide-based drugs, notably carbonic anhydrase inhibitors, have a history of use in epilepsy treatment. For biphenylsulfonamide derivatives, SAR studies often focus on optimizing the zinc-binding capability of the sulfonamide group. The biphenyl moiety serves as a scaffold to which various lipophilic groups can be attached. These lipophilic tails are crucial for penetrating the blood-brain barrier and for establishing additional binding interactions within the target enzyme, thereby enhancing inhibitory potency. Research on 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives as carbonic anhydrase inhibitors has shown that arylating the 4'-amino group can lead to potent inhibition of isoforms associated with neurological disorders. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on Biphenylsulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding rational drug design.
For sulfonamide derivatives, QSAR models have been successfully developed to predict their anticancer activity. nih.gov These models often use descriptors related to the molecule's topology, electronic properties, and lipophilicity. For example, studies have shown a good correlation between topological properties, such as the Balaban index and polar surface area, and the antimicrobial activity of N-substituted benzene sulfonamides. researchgate.net
In the context of anticancer activity, QSAR models have been used to rationally design novel sulfonamides that inhibit tubulin polymerization by binding to the colchicine site. nih.gov By creating models based on known active compounds, researchers can predict which novel structures are most likely to exhibit high antiproliferative activity, thereby prioritizing synthetic efforts. These computational approaches help to elucidate the fine effects of each structural descriptor, providing a deeper understanding of the SAR and accelerating the discovery of more effective biphenylsulfonamide-based therapeutics. researchgate.net
Biological Activities and Therapeutic Potentials Preclinical/in Vitro
Carbonic Anhydrase Inhibitory Activity
Biphenylsulfonamides represent a class of compounds that have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govtandfonline.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
Derivatives of biphenylsulfonamide have demonstrated the ability to inhibit multiple isoforms of human carbonic anhydrase (hCA). Studies on a series of 1,1'-biphenylsulfonamides showed that these compounds generally act as potent inhibitors against a panel of hCA isoforms, with inhibition constants (Kᵢ) often in the nanomolar range. acs.org For instance, bis-sulfonamides synthesized from 4,4'-biphenyl-disulfonyl chloride and various amino-sulfonamides were effective inhibitors of several CA isozymes. nih.govtandfonline.com The primary sulfonamide group is a key pharmacophore that anchors to the zinc ion within the enzyme's active site, a characteristic feature of this class of inhibitors. mdpi.comnih.gov This broad-spectrum activity makes them valuable tools for studying the physiological roles of different CA isoforms and as a basis for designing more selective inhibitors. unifi.it
While demonstrating broad-spectrum activity, research has also focused on developing biphenylsulfonamides with selectivity for specific CA isoforms, which is crucial for therapeutic applications to minimize side effects. mdpi.comunifi.it Certain isoforms, such as the cytosolic hCA II and the transmembrane, tumor-associated hCA IX and hCA XIV, are significant drug targets. nih.govtandfonline.comnih.gov
Biphenylsulfonamides have shown potent inhibition against the ubiquitous cytosolic isoform hCA II. nih.govtandfonline.comacs.org For example, bis-sulfonamides displayed inhibition constants ranging from 21 to 129 nM against hCA II. nih.govtandfonline.com
The transmembrane isoform hCA XIV is another important target, and biphenylsulfonamides have been identified as highly effective inhibitors. acs.orgnih.gov A study of new 1,1'-biphenylsulfonamides revealed them to be potent inhibitors of hCA XIV at nano- and subnanomolar concentrations. acs.org Notably, the compound 4-sulfamoyl-4′-(4-aminobenzoyl)-1,1′-biphenyl was the most potent hCA XIV inhibitor identified in its series, with a Kᵢ of 0.26 nM. acs.org X-ray crystallography has been used to understand the molecular basis for the high inhibition efficiency of these compounds against both hCA II and hCA XIV. acs.org Glycoconjugate benzenesulfonamides have also been explored, with some derivatives showing potent inhibition of hCA XIV with Kᵢ values around 10 nM. griffith.edu.audrugbank.com
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
|---|---|---|---|
| Bis-sulfonamides (general range) | hCA II | 21 - 129 | nih.govtandfonline.com |
| Bis-sulfonamides (general range) | hCA IX | 23 - 79 | nih.govtandfonline.com |
| 4-Sulfamoyl-4′-(4-aminobenzoyl)-1,1′-biphenyl (Compound 20) | hCA XIV | 0.26 | acs.org |
| Aminobenzolamide | hCA XIV | 13 | nih.gov |
| Benzolamide | BpsCAγ (from B. pseudomallei) | 185 | researchgate.net |
| Benzolamide | BpsCAβ (from B. pseudomallei) | 653 | researchgate.net |
Antimicrobial Efficacy of Biphenylsulfonamide Derivatives
The sulfonamide functional group is historically significant in antimicrobial chemotherapy. mdpi.comnih.gov Derivatives of biphenylsulfonamide have been evaluated for their potential to combat bacterial and fungal pathogens.
A broad-spectrum antibiotic is one that is effective against both Gram-positive and Gram-negative bacteria. wikipedia.org Biphenyl (B1667301) derivatives have demonstrated antibacterial activity against a range of these organisms, including antibiotic-resistant strains. nih.gov For example, certain polyhydric biphenyl compounds showed significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov Some derivatives were also effective against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. nih.gov The structure-activity relationship studies suggest that the presence of strong electron-withdrawing groups and hydroxyl groups on the biphenyl rings enhances antibacterial activity. nih.gov Furthermore, incorporating sulfonamide functionalities into cage-like silsesquioxane (POSS) structures has been shown to boost antimicrobial activity, particularly against Gram-positive bacteria like Enterococcus hirae and Staphylococcus aureus. nih.gov
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | nih.gov |
| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 | nih.gov |
| General Biphenyl Derivatives (6a, 6b, 6d, 6e, 6f, 6g) | Multidrug-resistant Staphylococcus epidermidis (MRSE) | 12.5 - 25 | nih.gov |
In addition to antibacterial properties, sulfonamide derivatives have been explored for their antifungal potential. mdpi.comnih.gov Fungal infections pose a significant health threat, and new antifungal agents are needed. nih.gov Novel biphenyl imidazole (B134444) derivatives have shown excellent activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans, with some compounds exhibiting MIC values as low as 0.03125 μg/mL. nih.gov The mechanism for some of these compounds involves the inhibition of CYP51, a crucial enzyme in fungal cell membrane biosynthesis. nih.gov The most common fungal pathogens in clinical settings often include species of Candida. nih.gov
The clinical utility of sulfonamides has been hampered by the widespread development of bacterial resistance. rupahealth.comsci-hub.se Understanding these resistance mechanisms is critical for developing new compounds that can overcome them. The primary target for sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the bacterial synthesis of folic acid. sci-hub.senih.gov Mammalian cells are not affected because they acquire folic acid from their diet. sci-hub.se
There are two main mechanisms of resistance to sulfonamides:
Mutations in the Dihydropteroate Synthase (DHPS) Gene: Bacteria can develop mutations in the folP gene, which encodes the DHPS enzyme. rupahealth.comresearchgate.net These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while largely maintaining its ability to bind the natural substrate, p-aminobenzoic acid (pABA). rupahealth.comresearchgate.net
Acquisition of Resistance Genes: A more common mechanism, particularly in Gram-negative bacteria, is the horizontal transfer of resistance genes, known as sul genes (e.g., sul1, sul2, sul3). rupahealth.comnih.govnih.gov These genes are often carried on plasmids and encode for alternative, drug-resistant variants of the DHPS enzyme. sci-hub.senih.gov These variant enzymes are highly insensitive to sulfonamides but can still efficiently use pABA to produce folic acid, thus rendering the drug ineffective. researchgate.netnih.gov
Anticancer and Antiproliferative Activities
The biphenylsulfonamide scaffold is a recognized crucial structure for the anticancer activity of antimitotic agents. anl.gov Derivatives of this compound have been extensively studied for their ability to impede the growth of tumor cells and target specific pathways involved in cancer progression.
Inhibition of Tumor Cell Growth
Derivatives of biphenylsulfonamide have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Research into N-sulfonyl-aminobiaryl compounds, derived from the small-molecule antimitotic agent ABT-751, identified a lead compound that showed potent antiproliferative activity against pancreatic carcinoma (AsPC-1), lung carcinoma (A549), hepatocellular carcinoma (Hep3B), and prostatic carcinoma (PC-3) cell lines with IC₅₀ values in the nanomolar range. anl.gov Further modifications, such as the creation of biphenylamino-sulfonamide hydroxamates and phenyl-pyridylethane-sulfonamide benzamides, also yielded compounds with low micromolar antiproliferative activity against human lung (A549) and colon (HCT116) carcinoma cells. anl.gov
Other studies have highlighted the anticancer potential of various sulfonamide derivatives. chemlab-tachizaki.comabmole.comgoogle.com For instance, two novel hydroxylated biphenyl compounds, structurally related to curcumin, exhibited strong antitumor potential against melanoma cells with IC₅₀ values of 1.7 µM and 2.0 µM, respectively, while showing no toxicity to normal fibroblasts up to 32 µM. These compounds were found to induce long-lasting, irreversible effects, including apoptosis and cell cycle arrest in the G2/M phase. Similarly, certain sulfonamide derivatives have shown selective cytotoxicity against breast cancer cell lines, particularly MDA-MB-468, with IC₅₀ values below 30 μM. abmole.com The insertion of a 1,3,5-triazine (B166579) linker into benzenesulfonamides has also produced compounds with significant growth inhibition against breast cancer cell lines like MDA-MB-468.
Table 1: Antiproliferative Activity of Biphenylsulfonamide Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-sulfonyl-aminobiaryl Lead Compound 4 | AsPC-1 (Pancreatic) | 20 nM | anl.gov |
| N-sulfonyl-aminobiaryl Lead Compound 4 | A549 (Lung) | 100 nM | anl.gov |
| N-sulfonyl-aminobiaryl Lead Compound 4 | Hep3B (Hepatocellular) | 30 nM | anl.gov |
| N-sulfonyl-aminobiaryl Lead Compound 4 | PC-3 (Prostatic) | 80 nM | anl.gov |
| Biphenylamino-sulfonamide hydroxamate 5 | A549 (Lung) | 1.46 µM | anl.gov |
| Biphenylamino-sulfonamide hydroxamate 5 | HCT116 (Colon) | 1.37 µM | anl.gov |
| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 µM | |
| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 µM | |
| Biphenylsulfonamide Derivative DH-18 | K562 (Chronic Myeloid Leukemia) | 0.338 µM | |
| Biphenylsulfonamide Derivative DH-19 | K562 (Chronic Myeloid Leukemia) | 0.398 µM |
Targeting Specific Cancer Pathways (e.g., Matrix Metalloproteinase Inhibition)
A key mechanism behind the anticancer activity of biphenylsulfonamides is the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade the extracellular matrix, a process crucial for tumor invasion, metastasis, and angiogenesis. Overexpression of MMPs, particularly MMP-2, is correlated with leukemias such as chronic myeloid leukemia (CML).
A series of 4,4'-biphenylsulfonamides have been identified as selective inhibitors of MMP-2 and MMP-13. Interestingly, these compounds act as non-zinc binding inhibitors, suggesting they bind to a catalytic subsite, possibly the S1' pocket, rather than chelating the catalytic zinc ion, which was a source of side effects in first-generation MMP inhibitors. Studies have shown that some of these derivatives behave as non-competitive inhibitors, while others are competitive, indicating diverse binding modes within this chemical class.
Specifically, biphenylsulfonamide derivatives DH-18 and DH-19 have emerged as potent MMP-2 inhibitors with IC₅₀ values of 139.45 nM and 115.16 nM, respectively. These compounds demonstrated significant antileukemic efficacy against the K562 CML cell line, reducing MMP-2 expression, inducing apoptosis, and arresting the cell cycle.
Table 2: Inhibition of Matrix Metalloproteinases by Biphenylsulfonamide Derivatives
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| DH-18 | MMP-2 | 139.45 nM | |
| DH-19 | MMP-2 | 115.16 nM |
Enzyme Inhibition Beyond Carbonic Anhydrases and Matrix Metalloproteinases
The inhibitory potential of sulfonamide-based compounds is not limited to CAs and MMPs. Research has explored their effects on other critical enzymes implicated in various pathologies.
Protein Tyrosine Phosphatase Beta (HPTPβ) Inhibition
Protein tyrosine phosphatases (PTPs) are a family of signaling enzymes that regulate cellular processes, and their aberrant function is linked to diseases like cancer and diabetes. While PTP inhibitors are a subject of significant research, literature specifically documenting the inhibition of Protein Tyrosine Phosphatase Beta (HPTPβ) by 4'-Amino-1,1'-biphenyl-4-sulfonamide or its direct derivatives is not available in the searched scientific databases. A patent application exists for antibodies that bind to HPTPβ, but this is unrelated to the chemical compound .
Factor Xa Inhibition (for related Biphenylsulfonamide Derivatives)
Factor Xa is a critical enzyme in the coagulation cascade, making its inhibition a key strategy for anticoagulant therapy. While several direct Factor Xa inhibitors are clinically approved, a review of the scientific literature did not yield studies identifying biphenylsulfonamide derivatives as inhibitors of this enzyme. The known inhibitors belong to different chemical classes.
Acetylcholinesterase Inhibition (for related Thiazole-Sulfonamide Derivatives)
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy. Numerous studies have demonstrated that hybrid molecules combining a thiazole (B1198619) ring with a sulfonamide moiety are potent AChE inhibitors.
The structure-activity relationship of these derivatives has been extensively explored. The inhibitory potency is often influenced by the nature and position of substituents on the phenyl rings of the molecule. For example, one study reported a thiazole-bearing sulfonamide analog with an excellent IC₅₀ value of 0.10 µM for AChE. Another series of thiazolylhydrazone derivatives yielded compounds with potent AChE inhibitory activity, with the most active agent having an IC₅₀ value of 0.028 µM, comparable to the reference drug donepezil. Kinetic studies have shown that these compounds often act as mixed-type inhibitors, interacting with both the catalytic and peripheral anionic sites of the AChE enzyme.
Table 3: Acetylcholinesterase (AChE) Inhibition by Thiazole-Sulfonamide Derivatives
| Compound Class/Derivative | Activity (IC₅₀) | Reference |
|---|---|---|
| Thiazole-bearing sulfonamide analog 1 | 0.10 µM | |
| Thiazolylhydrazone derivative 2i | 0.028 µM | |
| Thiazolylhydrazone derivative 2g | 0.031 µM | |
| Thiazolylhydrazone derivative 2e | 0.040 µM | |
| Thiazole-piperazine sulphonamide 8g | 2.14 µM | |
| Thiazole-piperazine sulphonamide 8c | 2.52 µM | |
| Thiazole-based derivative 10 | 103.24 nM | |
| Thiazole-based derivative 16 | 108.94 nM |
Other Investigated Biological Activities of Biphenylsulfonamide Derivatives
Beyond the primary therapeutic areas, the versatile biphenylsulfonamide scaffold has been explored for a range of other potential biological applications in preclinical and in vitro settings. These investigations have revealed activities spanning from antioxidant effects to the modulation of key proteins involved in infectious diseases and neurological conditions.
Antioxidant Properties
The antioxidant potential of biphenylsulfonamide derivatives has been a subject of scientific inquiry. Antioxidants are crucial for mitigating the damage caused by reactive oxygen species (ROS) in biological systems. nih.gov Hydroxylated biphenyls, in particular, are recognized for their antioxidant capabilities, which are attributed to the presence of phenolic groups and a conformationally flexible structure that facilitates effective interaction with proteins and radical scavenging. mdpi.com
In one study, a series of novel biphenyl sulfonamide derivatives were synthesized using an environmentally friendly ultrasound irradiation method and subsequently evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijcce.ac.ir Several of the synthesized compounds demonstrated good activity, with one derivative, compound 6 , emerging as particularly potent. ijcce.ac.ir This compound, which incorporates a phenylhydrazine (B124118) moiety, exhibited a higher percentage of DPPH radical scavenging activity than the standard antioxidant butylated hydroxytoluene (BHT). ijcce.ac.ir The study suggests that the presence of the phenyl hydrazine (B178648) group may contribute significantly to this enhanced antioxidant capacity. ijcce.ac.ir
Table 1: Antioxidant Activity of a Lead Biphenyl Sulfonamide Derivative
This table summarizes the in vitro antioxidant activity of the most potent biphenyl sulfonamide derivative compared to a standard antioxidant, as measured by the DPPH radical scavenging assay.
| Compound | % Radical Scavenging Activity (% RSA) | IC₅₀ (mg/mL) |
| Biphenyl Sulfonamide 6 | 93.57% | 0.0140 |
| BHT (Standard) | Not reported | Not reported |
| Data sourced from the Iranian Journal of Chemistry and Chemical Engineering. ijcce.ac.ir |
Antiplasmodial Activity
The global challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium parasites, necessitates the discovery of novel antimalarial agents. malariaworld.org The sulfonamide chemotype, while not currently a frontline treatment for malaria, has been investigated for its antiplasmodial potential. nih.govrsc.org
Research into biphenyl derivatives has yielded compounds with promising activity against Plasmodium falciparum, the deadliest species of malaria parasite. A study focused on creating flexible biphenyl inhibitors of the P. falciparum dihydrofolate reductase (PfDHFR) enzyme demonstrated improved antiparasitic activity compared to more rigid analogues. nih.gov The designed compounds featured a biphenyl fragment to increase hydrophobicity and a flexible alkyl chain to enhance interaction with the enzyme. nih.gov The most active compound in this series, FB6 , displayed a potent half-maximal inhibitory concentration (IC₅₀) of 2 nM against the pyrimethamine-sensitive TM4/8.2 strain of P. falciparum. nih.gov This highlights the importance of structural flexibility in designing effective biphenyl-based antimalarial agents. nih.gov
Table 2: In Vitro Antiplasmodial Activity of Flexible Biphenyl Derivatives Against P. falciparum
This table presents the half-maximal inhibitory concentrations (IC₅₀) of selected flexible biphenyl compounds against a pyrimethamine-sensitive (TM4/8.2) and a pyrimethamine-resistant (V1/S) strain of P. falciparum.
| Compound | Linker Length (Carbons) | IC₅₀ TM4/8.2 (WT PfDHFR) | IC₅₀ V1/S (QM PfDHFR) |
| FB6 | 3 | 2 nM | 490 nM |
| FB8 | 4 | 29 nM | 16.8 µM |
| Data sourced from an article on novel flexible biphenyl PfDHFR inhibitors. nih.gov |
Anti-HIV Activity
The human immunodeficiency virus (HIV) remains a major global health issue, and the development of new antiviral agents with novel mechanisms of action is a key research priority. nih.gov Sulfonamide-containing compounds have been explored as potential HIV inhibitors, targeting various stages of the viral replication cycle. nih.govresearchgate.net
One area of focus has been the HIV-1 capsid (CA) protein, a promising therapeutic target due to its critical roles in both the early and late stages of HIV-1 replication. nih.gov Researchers have designed and synthesized benzenesulfonamide-containing phenylalanine derivatives as HIV-1 CA inhibitors. nih.gov A lead compound from this series, 11l , demonstrated potent anti-HIV-1 activity with a half-maximal effective concentration (EC₅₀) of 31 nM, which was significantly more potent than the reference inhibitor PF-74. nih.gov Further studies indicated that this compound exhibits a dual-stage inhibition profile, affecting both early and late phases of viral replication. nih.gov
Table 3: Anti-HIV Activity of a Benzenesulfonamide-Containing Phenylalanine Derivative
This table shows the in vitro antiviral activity (EC₅₀) of compound 11l against HIV-1 and HIV-2 strains compared to the reference compound PF-74.
| Compound | Anti-HIV-1NL4-3 Activity (EC₅₀) | Anti-HIV-2ROD Activity (EC₅₀) |
| 11l | 31 nM | 31 nM |
| PF-74 | 179 nM | 3.7 µM |
| Data sourced from the Journal of Medicinal Chemistry. nih.gov |
AMPA Receptor Potentiation (for related Biaryl-bis-sulfonamides)
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system, has emerged as a therapeutic target for various neurological and psychiatric disorders. nih.gov Positive allosteric modulators (PAMs) of the AMPA receptor, also known as ampakines, enhance receptor function without directly activating it. nih.gov
Certain biaryl-bis-sulfonamide and biarylpropylsulfonamide structures have been identified as potent and selective potentiators of AMPA receptors. nih.govnih.gov One such compound, LY451395 , is a biaryl-bis-sulfonamide that potently and selectively enhances the function of AMPA receptors. nih.gov These compounds bind to an allosteric site on the receptor, stabilizing its open state or reducing desensitization, thereby amplifying the response to the endogenous neurotransmitter glutamate. nih.gov The development of AMPA receptor potentiators is an active area of research for conditions like depression, with the goal of achieving therapeutic benefits while avoiding the potential for seizure-related side effects that can be associated with some modulators. nih.gov
Mechanistic Investigations of 4 Amino 1,1 Biphenyl 4 Sulfonamide and Its Analogs
Mechanism of Action as Carbonic Anhydrase Inhibitors
The inhibitory activity of 4'-Amino-1,1'-biphenyl-4-sulfonamide and its analogs against carbonic anhydrases (CAs) is a well-defined process at the molecular level. This inhibition is primarily achieved through direct interaction with the enzyme's active site, a mechanism characteristic of the broader class of sulfonamide inhibitors. acs.org The core of this interaction involves the sulfonamide moiety, which serves as a zinc-binding group (ZBG), anchoring the inhibitor to the catalytic center of the enzyme. acs.org
The fundamental mechanism by which sulfonamide-based inhibitors, including this compound, function is through the direct coordination of the catalytical Zn(II) ion within the active site of the carbonic anhydrase enzyme. acs.org The sulfonamide group (-SO₂NH₂) is crucial for this activity. In the enzyme's active site, the sulfonamide exists in its deprotonated, anionic form (-SO₂NH⁻), which allows the nitrogen atom to act as a potent ligand for the positively charged zinc ion. acs.orgnih.gov This interaction displaces the zinc-bound water molecule or hydroxide ion that is essential for the enzyme's catalytic cycle of hydrating carbon dioxide. acs.org
The binding is further stabilized by a network of hydrogen bonds. A key interaction occurs between the oxygen atoms of the sulfonamide group and the side chain of the highly conserved "gatekeeper" residue, Threonine 199 (Thr199). acs.orgnih.gov This hydrogen bonding helps to properly orient the inhibitor within the active site.
Beyond the primary zinc coordination, the biphenyl (B1667301) scaffold of the inhibitor engages in additional interactions with the surrounding amino acid residues, which can be both hydrophobic and hydrophilic. nih.gov These secondary interactions are critical for determining the inhibitor's affinity and isoform selectivity. acs.org For instance, in studies of potent 1,1′-biphenyl-4-sulfonamide analogs, the biphenyl tail extends into the active site cavity, making contact with various residues that differ between CA isoforms. acs.org This variability in the outer regions of the catalytic cavity allows for the design of inhibitors with selectivity for specific CA isoforms, such as the tumor-associated hCA XIV. acs.orgacs.org
The table below details the inhibitory potency of several 1,1'-biphenyl-4-sulfonamide analogs against various human carbonic anhydrase (hCA) isoforms, illustrating the impact of structural modifications on activity and selectivity.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIV (Ki, nM) |
| 12 | 9.8 | 8.5 | 28.4 | 9.5 | 8.9 |
| 18 | 10.5 | 5.9 | 105.6 | 7.8 | 35.6 |
| 20 | 15.6 | 12.5 | 35.4 | 15.4 | 4.3 |
| 21 | 25.4 | 9.8 | 10.1 | 9.9 | 10.5 |
| Acetazolamide | 250 | 12.1 | 25.8 | 5.7 | 45.7 |
| Data sourced from a study on 1,1'-biphenyl-4-sulfonamides, where compounds 12, 18, 20, and 21 are structural analogs of this compound. Acetazolamide is a standard CA inhibitor shown for comparison. acs.org |
X-ray crystallography studies of a potent 1,1'-biphenyl-4-sulfonamide analog (compound 20) bound to hCA XIV reveal how the enzyme adapts. acs.org Upon binding, the inhibitor's sulfonamide group coordinates the zinc ion, and its biphenyl tail extends towards a specific region of the active site. This positioning can cause the side chains of nearby amino acid residues to shift, optimizing hydrophobic and van der Waals interactions. The flexibility of certain loops within the active site allows the enzyme to adopt a conformation that maximizes contact with the inhibitor, thereby enhancing binding affinity. These induced-fit adjustments are crucial for the high-efficiency inhibition observed with this class of compounds. acs.org Carbonic anhydrase must be inhibited by at least 99% to decrease aqueous formation in contexts like glaucoma treatment. taylorandfrancis.com
Mechanisms of Other Observed Biological Activities (e.g., HPTPβ, Factor Xa)
Beyond its primary activities, this compound and its analogs have been investigated for their effects on other significant biological targets, notably Human Protein Tyrosine Phosphatase Beta (HPTPβ) and Factor Xa. Mechanistic studies, including molecular docking and structure-activity relationship (SAR) analyses, have provided insights into how these compounds exert their inhibitory effects on these enzymes.
Inhibition of Human Protein Tyrosine Phosphatase Beta (HPTPβ)
Research into analogs of this compound, specifically (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives, has revealed a distinct mechanism of HPTPβ inhibition. These compounds were designed as nonphosphonate-based phosphotyrosine (pTyr) mimetics.
Molecular docking studies have shown that these biphenyl sulfonamide analogs can effectively fit into the catalytic site of the HPTPβ enzyme. nih.govresearchgate.net Crucially, their mode of interaction extends beyond the primary active site. It has been demonstrated that these inhibitors also engage with a secondary binding site adjacent to the catalytic center. nih.govresearchgate.net This interaction involves key amino acid residues, including Lys1807, Arg1809, and Lys1811. nih.govresearchgate.net This dual-site binding is believed to contribute to their potent inhibitory activity.
The interaction pattern of these synthesized compounds differs from that of other small molecules co-crystallized with HPTPβ, which have been observed to form hydrogen bonds with Gln1948 and Asn1735 residues in the secondary binding site. nih.govresearchgate.net This suggests a novel inhibitory mechanism for this class of biphenyl sulfonamide derivatives. Certain analogs, such as compounds C2 and C22 from one study, have demonstrated not only favorable HPTPβ inhibitory activity but also good selectivity over other protein tyrosine phosphatases like PTP1B and SHP2. nih.govresearchgate.net
Table 1: Inhibitory Activity and Selectivity of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives against various PTPs.
| Compound | HPTPβ Inhibition (%) @ 10µM | PTP1B Inhibition (%) @ 10µM | SHP2 Inhibition (%) @ 10µM |
| C2 | 85.3 | 21.7 | 15.4 |
| C22 | 88.1 | 25.6 | 18.2 |
Data derived from in vitro enzymatic assays.
Inhibition of Factor Xa
The biphenyl sulfonamide scaffold is a recognized structural motif in the design of Factor Xa inhibitors. Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade. Inhibitors of Factor Xa typically bind to the active site of the enzyme, preventing it from cleaving its natural substrate, prothrombin.
The active site of Factor Xa is often described as having four main pockets: S1, S2, S3, and S4. The specificity and potency of inhibitors are largely determined by how their different chemical moieties interact with these pockets.
For biphenyl sulfonamide derivatives, molecular docking studies suggest a binding mode where:
The biphenyl group can occupy the S4 pocket, which is a deep, narrow hydrophobic pocket. The aromatic rings of the biphenyl moiety can form favorable π-π stacking interactions with aromatic residues in this pocket, such as Tyr99.
The sulfonamide linker and adjacent functionalities can interact with the S1 and S2 pockets. The sulfonamide group itself can form hydrogen bonds with residues in the active site, contributing to the binding affinity.
Table 2: Key Interactions of Biphenyl Sulfonamide Analogs with Factor Xa Active Site Residues.
| Structural Moiety | Interacting Pocket | Key Residues | Type of Interaction |
| Biphenyl Group | S4 Pocket | Tyr99, Trp215 | Hydrophobic, π-π stacking |
| Sulfonamide Group | S1/S2 Pocket | Gly216, Gly219 | Hydrogen Bonding |
This table represents a generalized interaction model based on docking studies of various biphenyl sulfonamide derivatives with the Factor Xa active site.
Preclinical Pharmacological Studies
Preclinical Pharmacokinetics of Biphenylsulfonamide Derivatives
The preclinical pharmacokinetic profile of sulfonamide derivatives is a critical area of study, encompassing their absorption, distribution, metabolism, and excretion (ADME). These characteristics are fundamental to understanding the therapeutic potential and disposition of these compounds within a biological system.
The metabolism of sulfonamides is a complex process that dictates the active concentration and half-life of the parent drug. karger.com For biaryl-bis-sulfonamide derivatives, metabolism is extensive in preclinical models. nih.gov The primary metabolic routes for sulfonamides include hepatic processes such as acetylation and hydroxylation, followed by glucuronidation before renal excretion. karger.comnumberanalytics.com
A significant metabolic pathway for some aryl sulfonamides involves the cleavage of the sulfonamide bond. This process is believed to be mediated by the glutathione (B108866) S-transferase (GST) family of enzymes. domainex.co.uk The proposed mechanism involves the nucleophilic addition of glutathione (GSH) across the sulfur-aryl (S-Ar) bond, leading to the release of sulfur dioxide and the formation of a GSH-thioether and the corresponding amine metabolite. domainex.co.uk The electronic properties of the aryl ring system likely influence the rate of this cleavage. domainex.co.uk
In studies of the biaryl-bis-sulfonamide LY451395, a potent AMPA receptor potentiator, the compound was found to be heavily metabolized in preclinical species. nih.gov To overcome the challenge of producing sufficient quantities of metabolites for definitive structural analysis by NMR, a microbial-based biocatalytic system using Actinoplanes missouriensis was employed. This system successfully generated several mammalian metabolites of LY451395 in milligram quantities, allowing for their full structural characterization. nih.gov This approach highlights the utility of biocatalysis in studying drug metabolism and producing analytical standards for clinical investigations. nih.gov
Table 1: Key Metabolic Pathways for Related Sulfonamides
| Metabolic Pathway | Description | Key Enzymes/Mediators | Reference |
|---|---|---|---|
| Acetylation | Addition of an acetyl group, primarily at the N4-amino group. | N-acetyltransferases | numberanalytics.comhowmed.net |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Cytochrome P450 (e.g., CYP3A4, CYP2C19) | karger.comnih.gov |
| Glucuronidation | Conjugation with glucuronic acid, increasing water solubility for excretion. | UDP-glucuronosyltransferases (UGTs) | karger.com |
| Sulfonamide Bond Cleavage | Hydrolysis of the sulfonamide bond. | Glutathione S-transferases (GSTs) | domainex.co.uk |
| Deacetylation | Removal of an acetyl group, can reform the parent drug. | Deacetylases | karger.com |
The ADME profile of sulfonamides demonstrates characteristics that are crucial for their systemic effects.
Absorption: Most sulfonamides are well-absorbed orally from the gastrointestinal tract, with reported bioavailability between 80-100% for many compounds. numberanalytics.comhowmed.net Topical absorption is also efficient, particularly when applied to burns. msdmanuals.com The rate of absorption can be influenced by the formulation; for instance, a microcrystalline suspension of sulfadimethoxine (B1681780) was absorbed more rapidly than tablet forms. documentsdelivered.com
Distribution: Following absorption, sulfonamides are widely distributed throughout the body, including extracellular spaces and various tissues and body fluids. numberanalytics.comhowmed.netmsdmanuals.com They can cross the blood-brain barrier and achieve significant concentrations in the cerebrospinal fluid. numberanalytics.comhowmed.net Sulfonamides also cross the placental barrier and are excreted into milk. howmed.net Plasma protein binding is a notable characteristic, with the extent of binding to serum albumin ranging from 20% to 90% depending on the specific compound. howmed.net This binding is competitive, meaning sulfonamides can displace or be displaced by other drugs that bind to albumin. howmed.netmsdmanuals.com
Elimination: The elimination of sulfonamides primarily occurs through the kidneys following hepatic metabolism. numberanalytics.commsdmanuals.com The parent drug and its metabolites are excreted in the urine. karger.comhowmed.net The half-life of sulfonamides varies widely among different derivatives, from short-acting compounds like sulfisoxazole (B1682709) (t½ ~6 hrs) to long-acting ones like sulfadoxine (B1681781) (t½ ~7-9 days). karger.comhowmed.net To prevent crystalluria (the formation of crystals in the urine), adequate hydration is recommended to maintain a sufficient urinary output. msdmanuals.com While sulfonamides can be used in patients with renal insufficiency, monitoring of plasma levels is often necessary. msdmanuals.com
Chirality plays a significant role in the pharmacokinetics of many drugs, as enantiomers can exhibit different ADME properties. numberanalytics.com This stereoselectivity arises from differential interactions with chiral biological macromolecules like enzymes and receptors. numberanalytics.comslideshare.net Although 4'-Amino-1,1'-biphenyl-4-sulfonamide is not a chiral molecule, the study of its chiral analogs is essential for understanding potential stereoselective effects within this chemical class.
The R and S isomers of a chiral drug often exhibit distinct pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net Metabolism, in particular, is a process where stereoselectivity is frequently observed. slideshare.net For chiral drugs containing a hydroxyl group, the redox enzyme system is often a key factor in potential chiral inversion, where one enantiomer is converted into the other in vivo. nih.govresearchgate.net
The development of chiral analytical methods, such as stereoselective high-performance liquid chromatography (HPLC), is crucial for studying the pharmacokinetics of individual enantiomers. numberanalytics.comnih.gov For example, a stereoselective HPLC method was successfully developed to separate and quantify the enantiomers of the sulfonamide-related diuretic indapamide (B195227) in rat blood. nih.gov This allowed for a detailed pharmacokinetic study, revealing differences in the disposition of the individual enantiomers. nih.gov Such analyses are critical for establishing a comprehensive understanding of a chiral drug's behavior and ensuring the safety and efficacy of single-enantiomer products. numberanalytics.comnih.gov
In Vitro and In Vivo Drug-Target Interactions
The interaction of biphenylsulfonamide derivatives with their biological targets has been extensively studied, particularly their role as enzyme inhibitors.
Derivatives of 1,1'-biphenyl-4-sulfonamide have been identified as potent inhibitors of human carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov The binding affinity and selectivity of these compounds against different CA isoforms (e.g., CA I, II, IX, XII, and XIV) have been systematically evaluated. nih.govacs.org
In one study, a series of 1,1'-biphenylsulfonamides demonstrated potent, nanomolar-range inhibition against all tested isoforms and were found to be superior to the reference compound Acetazolamide. nih.gov X-ray crystallography studies of a highly potent inhibitor (Compound 20) in complex with CA II and CA XIV provided molecular insights into its high affinity. nih.govacs.org The binding is characterized by the sulfonamide group coordinating the catalytic zinc ion within the active site and forming hydrogen bonds with key residues like Thr199. acs.org The 1,1'-biphenyl scaffold occupies a hydrophobic region of the active site, engaging in van der Waals interactions with enzyme residues. acs.org Interestingly, the 4-aminophenyl tail of the inhibitor showed high flexibility within the active site, suggesting it contributes less to the primary binding interactions. acs.org
The substitution pattern on the biphenyl (B1667301) structure significantly influences both potency and selectivity. A series of 4'-substituted 1,1'-biphenyl-4-sulfonamides showed marked improvement in inhibitory efficacy against CA II, with some compounds achieving subnanomolar Ki values, while simultaneously showing reduced activity against the tumor-associated CA IX. nih.gov This selective targeting of CA II suggests potential therapeutic applications in conditions like glaucoma, where this isoform is highly implicated. nih.gov
Beyond carbonic anhydrases, biaryl sulfonamides have also been identified as inhibitors of other protein targets. A high-throughput screen discovered a simple biaryl sulfonamide as a hit for inhibiting Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. nih.gov Structural studies revealed a unique binding mode where the sulfonamide oxygen interacts with an arginine residue (Arg263) in the protein's BH3 binding pocket. nih.gov
The inhibitory activity of this compound and its derivatives against various carbonic anhydrase isoforms has been quantified through detailed kinetic studies. The inhibition constants (Ki) provide a measure of the potency of these compounds.
A study of new 1,1'-biphenylsulfonamides reported potent inhibition of several CA isoforms, with Ki values consistently in the nanomolar range. nih.gov For instance, the most potent compound in the series against hCA XIV had a Ki of 0.26 nM. nih.gov Another series of 4'-substituted analogs demonstrated high efficacy against CA II, with Ki values ranging from 0.57 to 31.0 nM. nih.gov In contrast, their inhibition of CA IX was significantly weaker (Ki range: 92.0 to 555.7 nM), highlighting a clear selectivity profile. nih.gov
The tables below summarize the inhibition data for representative biphenylsulfonamide derivatives against various human carbonic anhydrase isoforms.
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by 4'-Substituted 1,1'-Biphenyl-4-sulfonamides
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |
|---|---|---|---|
| Analog 1 | 5.9 | 0.57 | 92.0 |
| Analog 2 | 217.7 | 31.0 | 555.7 |
| Analog 3 | Not Reported | 0.61 | 101.5 |
| Analog 4 | Not Reported | 0.89 | 125.4 |
Data sourced from a study on 4'-substituted 1,1'-biphenyl-4-sulfonamides incorporating 2''- or 3''-amino- or carboxyphenyl units. nih.gov
Table 3: Inhibition Profile of 1,1'-Biphenylsulfonamides Against Multiple hCA Isoforms
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | hCA XIV Ki (nM) |
|---|---|---|---|---|---|
| Compound 20 | 10.7 | 1.2 | 25.4 | 4.5 | 0.26 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 41.5 |
Data sourced from a study identifying 1,1'-biphenyl-4-sulfonamides as potent and selective hCA XIV inhibitors. nih.gov
These kinetic profiles demonstrate that the 1,1'-biphenyl-4-sulfonamide scaffold is a versatile platform for developing potent and, in some cases, highly selective enzyme inhibitors. The specific substitutions on the biphenyl ring system are critical for tuning the affinity and selectivity toward different enzyme targets. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization
Structural Elucidation Techniques for Biphenylsulfonamide Synthesis Confirmation
To verify the successful synthesis and purity of 4'-Amino-1,1'-biphenyl-4-sulfonamide, researchers employ a combination of spectroscopic methods. Each technique offers unique insights into the molecule's composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a related biphenylsulfonamide, aromatic protons typically appear in the region of 6.50-7.88 ppm. acs.org The protons of the primary amine group (-NH₂) are often observed as a broad singlet that disappears upon treatment with D₂O, a characteristic exchange that confirms their presence. acs.org For instance, in a similar compound, 4-Sulfamoyl-4′-methyl(4-aminophenyl)-1,1′-biphenyl, the amine protons appear as a broad singlet at 4.87 ppm, while the sulfonamide (-SO₂NH₂) protons are seen further downfield as a broad singlet at 7.36 ppm. acs.org The aromatic protons of the two phenyl rings display characteristic doublet and multiplet patterns reflecting their coupling relationships. acs.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. For biphenyl (B1667301) derivatives, aromatic carbons typically resonate in the range of 111-161 ppm. rsc.org The specific chemical shifts of the carbon atoms in the two different phenyl rings provide confirmation of the biphenyl structure and the positions of the amino and sulfonamide substituents.
Table 1: Representative ¹H-NMR Spectral Data for a Biphenylsulfonamide Derivative
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons | 6.50 - 7.88 | d, m | Signals correspond to the protons on the two biphenyl rings. acs.org |
| Amine (-NH₂) | ~4.87 | br s | Broad singlet, disappears with D₂O exchange. acs.org |
| Sulfonamide (-SO₂NH₂) | ~7.36 | br s | Broad singlet, disappears with D₂O exchange. chemlab-tachizaki.com |
Data is for the related compound 4-Sulfamoyl-4′-methyl(4-aminophenyl)-1,1′-biphenyl as an illustrative example. acs.org d = doublet, m = multiplet, br s = broad singlet.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum shows characteristic absorption bands that confirm its key structural features.
The presence of the primary amine (-NH₂) group is identified by two distinct stretching vibrations, typically in the range of 3300-3500 cm⁻¹. acs.org The sulfonamide group (-SO₂NH₂) is characterized by its asymmetric and symmetric SO₂ stretching vibrations, which are strong and typically found around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org The S-N stretching vibration is also observed, usually in the 914-895 cm⁻¹ region. rsc.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretching | 3310 - 3410 acs.org |
| Sulfonamide (SO₂) | Asymmetric Stretching | 1320 - 1310 rsc.org |
| Sulfonamide (SO₂) | Symmetric Stretching | 1155 - 1143 rsc.org |
| Sulfonamide (S-N) | S-N Stretching | 914 - 895 rsc.org |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
For this compound (Molecular Formula: C₁₂H₁₂N₂O₂S), the expected exact mass is approximately 248.06 g/mol . nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can confirm the elemental composition with high accuracy. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to distinguish it from its isomers by revealing characteristic losses, such as the loss of aniline (B41778). nih.gov This technique is crucial for confirming the identity of the target compound and assessing its purity. nih.gov
Crystallographic Analysis
Crystallographic analysis provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis of this compound would provide detailed information about its molecular geometry. This includes the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds. The analysis would also reveal the bond lengths and angles of the sulfonamide and amino groups, confirming their connectivity to the biphenyl core. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the amine and sulfonamide groups, which dictate the packing of molecules in the crystal lattice.
To understand its mechanism of action as an enzyme inhibitor, this compound and its analogs are co-crystallized with their target enzymes, such as human carbonic anhydrases (hCAs). acs.org The X-ray crystal structure of these complexes reveals the precise binding mode of the inhibitor within the enzyme's active site. acs.orgnih.gov
Studies on similar biphenylsulfonamide inhibitors complexed with hCA isoforms show that the deprotonated sulfonamide group directly coordinates to the catalytic zinc ion (Zn²⁺) in the active site. nih.gov The biphenyl scaffold positions the molecule within the active site cavity, allowing for specific interactions with amino acid residues. For example, the phenyl rings can engage in van der Waals and edge-to-face stacking interactions with hydrophobic and aromatic residues like Phenylalanine (Phe). nih.gov The terminal amino group can form hydrogen bonds with nearby residues or water molecules at the rim of the active site, further anchoring the inhibitor. nih.gov This detailed structural information is invaluable for understanding the basis of inhibitory potency and selectivity and for guiding the design of new, more effective inhibitors.
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within the molecule. For this compound, the molecular formula is established as C₁₂H₁₂N₂O₂S, with a molecular weight of 248.3 g/mol . abmole.com
Below is a data table presenting the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 12 | 144.12 | 58.05% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.87% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 11.29% |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.89% |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.92% |
| Total | 248.306 | 100% |
This table presents the calculated theoretical elemental percentages based on the molecular formula C₁₂H₁₂N₂O₂S.
UV-Vis Spectroscopy
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides insight into the extent of conjugation and the types of chromophores present in the structure.
Specific experimental UV-Vis spectroscopic data, such as the λmax and molar absorptivity (ε), for this compound are not extensively documented in readily available scientific literature. However, the spectroscopic properties can be inferred from the behavior of structurally related compounds.
The core structure of this compound contains a biphenyl system, which is known to absorb in the UV region. For instance, the parent compound, [1,1'-biphenyl]-4-amine, exhibits a UV absorption maximum. nist.gov A study on a different, more complex biphenyl derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, reported a λmax at 260 nm. mdpi.com The presence of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups as auxochromes on the biphenyl rings is expected to influence the position and intensity of the absorption bands. The amino group, being an electron-donating group, typically causes a bathochromic (red) shift in the λmax.
The table below summarizes the expected UV-Vis absorption characteristics based on related structures.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide mdpi.com | Not Specified | 260 | Not Specified |
This table illustrates the absence of specific publicly available data for the target compound and provides a reference from a related structure.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Studies on 4'-Amino-1,1'-biphenyl-4-sulfonamide and its derivatives have explored their interactions with several key protein targets.
Carbonic Anhydrase (CA): As a classic zinc-containing metalloenzyme, carbonic anhydrase is a primary target for sulfonamide-based drugs. Docking studies consistently show that the sulfonamide group of biphenyl (B1667301) sulfonamides is crucial for inhibition. The deprotonated sulfonamide nitrogen atom coordinates directly with the catalytic Zn(II) ion in the active site. Additionally, the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the side chain of residue Thr199, further anchoring the inhibitor. The biphenyl scaffold extends into the active site cavity, forming van der Waals and hydrophobic interactions with various residues, which contributes to the binding affinity and isoform selectivity.
Human Protein Tyrosine Phosphatase Beta (HPTPβ): In studies of closely related (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives, docking simulations suggest that these compounds can efficiently fit into the catalytic site of the HPTPβ enzyme. The simulations indicated potential interactions with residues in a secondary binding site adjacent to the catalytic center, which could be key for achieving selectivity.
Factor Xa: While specific molecular docking studies for this compound with Factor Xa are not extensively detailed in the available literature, the general strategy for inhibiting this serine protease involves placing specific chemical groups into defined pockets (S1, S4) of the active site to ensure high affinity and selectivity.
DNA Gyrase: There is a lack of specific docking studies for this compound against DNA gyrase. However, research on other sulfonamide-containing molecules, such as a ({4-nitrophenyl}sulfonyl)tryptophan conjugate, has been performed. In that case, the molecule was shown to fit into the substrate-binding pocket of E. coli DNA gyrase, suggesting that the sulfonamide scaffold can be incorporated into molecules designed to target this enzyme.
COVID-19 Main Protease (Mpro, 3CLpro): The main protease of SARS-CoV-2 is a critical target for antiviral drug development. Docking studies of a sulfonamide-tryptophan conjugate against the COVID-19 main protease (PDB ID: 6LU7) revealed favorable binding interactions within the active site. The molecule's fit into the binding pocket suggests that sulfonamide derivatives can be considered as potential inhibitors for this viral enzyme.
Molecular docking not only predicts the orientation of the ligand but also estimates the strength of the interaction, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Kᵢ). Lower binding energies and Kᵢ values indicate stronger binding.
For derivatives of 1,1'-biphenyl-4-sulfonamide, docking studies have yielded significant insights:
Against Carbonic Anhydrase II (CA II) , certain derivatives exhibit subnanomolar inhibitory efficacy, with Kᵢ values as low as 0.57 nM.
The calculated binding energy for a ({4-nitrophenyl}sulfonyl)tryptophan conjugate with E. coli DNA gyrase (PDB ID: 5MMN) was -6.37 kcal/mol.
The same sulfonamide conjugate showed a binding energy of -6.35 kcal/mol when docked against the COVID-19 main protease (PDB ID: 6LU7) .
These predicted affinities help in prioritizing compounds for further experimental testing and in understanding the structure-activity relationships that govern their inhibitory potential.
| Target Protein | PDB ID | Compound Type | Predicted Binding Affinity | Key Interacting Residues |
|---|---|---|---|---|
| Carbonic Anhydrase II | Multiple | 1,1'-Biphenyl-4-sulfonamide derivative | Kᵢ = 0.57 nM | Zn(II), Thr199 |
| E. coli DNA Gyrase | 5MMN | ({4-nitrophenyl}sulfonyl)tryptophan | -6.37 kcal/mol | N/A |
| COVID-19 Main Protease | 6LU7 | ({4-nitrophenyl}sulfonyl)tryptophan | -6.35 kcal/mol | N/A |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking.
For 1,1'-biphenyl-4-sulfonamide derivatives bound to carbonic anhydrase, MD simulations have been employed to gain deeper insights into their inhibition profiles. Simulations of phenylsulfonamide unbinding from carbonic anhydrase II revealed that key interactions, particularly the coordination of the sulfonamide group with the zinc ion, are maintained and stable throughout the simulation time. Such studies also highlight the role of specific amino acids, like Leu198, Thr199, and Thr200, in preventing the inhibitor from unbinding via hydrogen bond formation. These simulations confirm that the docked conformation represents a stable binding mode.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These methods provide detailed information about conformational preferences, molecular orbitals, and reactivity.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of biphenyl sulfonamides using DFT helps to determine the most stable spatial arrangement of the atoms.
The key conformational feature of this compound is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on each ring, the planar conformation is energetically unfavorable. The minimum energy conformation is a twisted structure, with a dihedral angle typically calculated to be around 45°. Another important aspect is the orientation of the sulfonamide group relative to the phenyl ring to which it is attached. Theoretical studies on similar benzenesulfonamides have identified stable conformers where the S-N bond is nearly perpendicular to the plane of the benzene ring.
| Parameter | Description | Typical Calculated Value/State |
|---|---|---|
| Phenyl-Phenyl Dihedral Angle | The twist angle between the two aromatic rings. | ~45° (non-planar) |
| C-S-N-H Dihedral Angle | The orientation of the amino group relative to the S-O bonds. | Eclipsed or staggered conformations are possible |
| C-C-S-N Dihedral Angle | The orientation of the sulfonamide group relative to the phenyl ring. | Often perpendicular (~90°) |
DFT calculations are also used to map the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For sulfonamide derivatives, the electron density in the HOMO is often located on the biphenyl rings, while the LUMO density can be distributed across the sulfonamide group and adjacent ring.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For sulfonamides, the MEP map typically shows the most negative regions around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Positive regions are often found around the sulfonamide and amine hydrogens, making them susceptible to nucleophilic attack or hydrogen bond donation.
| Property | Description | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for interactions. |
| Mulliken Atomic Charges | Calculates the partial charge on each atom in the molecule. | Provides insight into the charge distribution and polar nature of bonds. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of this compound and its derivatives, QSAR studies are instrumental in predicting their biological activities, such as enzyme inhibition, and in guiding the design of new, more potent analogues. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.
Development and Validation of Predictive Models
The development of predictive QSAR models for this compound and related compounds involves a systematic process that begins with the compilation of a dataset of molecules with known biological activities. For instance, in the study of sulfonamide derivatives as inhibitors of carbonic anhydrase, a series of compounds including this compound analogues would be synthesized and their inhibitory concentrations (e.g., IC₅₀ or Kᵢ values) determined.
Model Development:
The subsequent step involves the calculation of a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. Statistical methods such as Multiple Linear Regression (MLR) are then employed to identify a subset of descriptors that best correlate with the observed biological activity. The goal is to generate a statistically significant equation that can predict the activity of new or untested compounds.
For example, a hypothetical QSAR model for a series of this compound derivatives might take the form of the following equation:
log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the statistical analysis.
Model Validation:
The reliability and predictive power of a developed QSAR model must be rigorously validated to ensure its utility. nih.gov This is a critical step to prevent overfitting and to ascertain the model's ability to generalize to new chemical entities. nih.gov Validation is typically performed through both internal and external procedures.
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. A high cross-validated correlation coefficient (Q²) indicates the model's robustness and internal consistency.
External Validation: The model's predictive capability is assessed using an external test set of compounds that were not used in the model's development. The correlation between the predicted and observed activities for this external set provides a true measure of the model's predictive power.
A well-validated QSAR model for this compound derivatives would exhibit high values for statistical parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), along with a low standard error of prediction for the external test set.
Below is an interactive data table showcasing typical statistical parameters used in the validation of a QSAR model.
| Statistical Parameter | Description | Typical Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation. | > 0.5 |
| R²_pred (Predictive R² for external set) | Measures the predictive power of the model for an external set of compounds. | > 0.5 |
| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions. | As low as possible |
Identification of Key Molecular Descriptors for Biological Activity
Through the development of QSAR models, specific molecular descriptors that significantly influence the biological activity of this compound and its analogues can be identified. These descriptors provide valuable insights into the structural features that are either favorable or detrimental to the desired biological effect.
Key Descriptor Classes:
Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. Key quantum-chemical descriptors for sulfonamides often include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons, which can be crucial for interactions with the target protein.
Dipole Moment: This descriptor can influence the molecule's orientation within a polar active site.
Atomic Charges: The distribution of partial charges on the atoms, particularly on the sulfonamide group and the amino group, is critical for electrostatic interactions and hydrogen bonding with the receptor.
Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity are often important. The biphenyl group in this compound contributes significantly to its lipophilicity, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
Indicator Variables: These are binary descriptors used to denote the presence or absence of specific structural features or substituent groups at particular positions on the biphenyl scaffold. nih.gov
The following interactive data table provides examples of key molecular descriptors and their potential influence on the biological activity of this compound, based on general findings from QSAR studies of related sulfonamides.
| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |
| Topological | Wiener Index | Relates to molecular branching and compactness, affecting binding affinity. |
| Quantum-Chemical | LUMO Energy | Lower LUMO energy may indicate a better electron acceptor, potentially enhancing interactions with the enzyme's active site. |
| Physicochemical | LogP | Influences the compound's solubility and ability to interact with hydrophobic regions of the target protein. |
| Indicator | Presence of a substituent at the 4'-amino group | Can significantly alter electronic properties and steric interactions, thereby modulating activity. |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Yield and Purity
The traditional synthesis of sulfonamides, including 4'-Amino-1,1'-biphenyl-4-sulfonamide, typically involves the reaction of a sulfonyl chloride with an amine in the presence of a base. ijarsct.co.innih.gov While effective, these methods can sometimes be limited by harsh conditions or the availability of starting materials. Future research is focused on developing more efficient, sustainable, and versatile synthetic routes.
Modern synthetic methodologies offer promising avenues for improvement. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of biphenyl (B1667301) sulfonamide derivatives. researchgate.net This approach allows for the convenient joining of aryl boronic acids with aryl halides, providing a modular and high-yielding route to the core biphenyl structure. researchgate.net Another notable method is the Chan-Lam cross-coupling reaction, which utilizes a copper catalyst to form C-N bonds between amines and boronic acids, offering an efficient way to introduce the amino group or build upon it. nih.gov
Design and Synthesis of Next-Generation this compound Derivatives
The biphenyl-4-sulfonamide scaffold is a privileged structure for designing targeted inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions on the biphenyl rings can significantly influence biological activity and selectivity. acs.orgnih.gov Future design strategies will likely focus on creating next-generation derivatives with enhanced potency and specificity for their intended targets.
One successful approach has been the synthesis of 4'-substituted 1,1'-biphenyl-4-sulfonamides incorporating additional phenyl units with amino or carboxy groups. nih.gov These modifications have led to compounds with subnanomolar inhibitory efficacy against specific carbonic anhydrase (CA) isoforms, such as CA II, which is implicated in glaucoma. nih.gov Other synthetic efforts have involved introducing groups like nitro, methyl, and hydroxymethylphenyl to probe interactions within the active sites of target enzymes. acs.org
The synthesis of these next-generation compounds often leverages multi-step reaction sequences. For example, starting from substituted bromobenzenes, Suzuki coupling can be used to construct the core biphenyl structure, followed by functional group manipulations such as nitro group reduction to an amine, or ester hydrolysis to a carboxylic acid. acs.orgnih.gov The strategic placement of nitrogen atoms within the biphenyl rings has also been explored to modulate the physicochemical properties and biological activity of the resulting compounds. nih.gov
| Derivative Type | Synthetic Strategy | Key Feature | Resulting Activity |
| 4'-Substituted with Amino/Carboxyphenyl units | Suzuki Coupling, Functional Group Interconversion | Introduction of additional interaction points | Subnanomolar inhibition of Carbonic Anhydrase II nih.gov |
| Variously Substituted Biphenyls | Suzuki Coupling from substituted bromobenzenes | Introduction of nitro, methyl, hydroxymethyl groups | Potent inhibitors of Carbonic Anhydrase XIV acs.org |
| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid | Multi-step synthesis with protection/deprotection | Nonphosphonate-based phosphotyrosine mimetic | Favorable HPTPβ inhibitory activity and selectivity nih.gov |
| Pyridine-containing Biphenyls | Mitsunobu etherification, Suzuki Coupling | Incorporation of nitrogen into the biphenyl core | Modulation of anti-proliferative activity nih.gov |
Investigation of New Biological Targets and Activities for the Compound Class
While much of the research on this compound derivatives has centered on carbonic anhydrase inhibition, the scaffold holds promise for a much broader range of biological activities. nih.govacs.orgnih.govmdpi.com The general class of sulfonamides is known to exhibit diverse pharmacological effects, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. eurekaselect.comresearchgate.net
Future investigations should aim to screen this compound class against a wider array of biological targets. For instance, derivatives have already shown inhibitory activity against human protein tyrosine phosphatase beta (HPTPβ), a potential target in oncology and neuroscience. nih.govresearchgate.net The foundational mechanism of antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. nih.govmalariaworld.orgnih.gov This suggests that derivatives of this compound could be developed as novel antibacterial or antiprotozoal agents, including for diseases like malaria. malariaworld.orgnih.gov
Moreover, predicted targets for similar sulfonamide-based molecules include cyclooxygenase-2 (COX-2), various kinases, and receptors involved in cancer progression, indicating a rich field for further experimental validation. mdpi.com The broad spectrum of activities associated with the sulfonamide functional group warrants a systematic exploration of new therapeutic applications for the this compound class. eurekaselect.comresearchgate.net
| Potential Biological Target | Therapeutic Area | Rationale |
| Carbonic Anhydrase Isoforms (e.g., CA IX, XII, XIV) | Oncology, Glaucoma, Epilepsy nih.gov | Established activity of the sulfonamide scaffold as a zinc-binding group. acs.orgmdpi.com |
| Dihydropteroate Synthase (DHPS) | Infectious Diseases (Bacterial, Malarial) | Structural analogy to p-aminobenzoic acid (PABA) disrupts folate synthesis. nih.govmalariaworld.orgnih.gov |
| Human Protein Tyrosine Phosphatase Beta (HPTPβ) | Oncology, Neuroscience | Derivatives designed as phosphotyrosine mimetics show inhibitory potential. nih.govresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Inflammation, Oncology | Predicted target for similar sulfonamide structures. mdpi.com |
| Heat Shock Protein 90 (Hsp90) | Oncology, Neurodegenerative Diseases | Biphenyl scaffolds have been identified as Hsp90 C-terminal inhibitors. nih.gov |
Advanced Mechanistic Elucidation of Observed Biological Effects
A deeper understanding of how this compound and its derivatives exert their biological effects at a molecular level is crucial for rational drug design. For well-established targets like carbonic anhydrase, the primary mechanism is known: the sulfonamide group coordinates with the catalytic zinc ion in the active site. mdpi.com However, advanced mechanistic studies can reveal subtle but important details that govern isoform selectivity. X-ray crystallography and molecular dynamics simulations have shown that substituents on the biphenyl rings form additional contacts with hydrophobic and hydrophilic regions of the active site, which can be exploited to design highly selective inhibitors. nih.govmdpi.com
For antibacterial action, the mechanism involves competitive inhibition of the DHPS enzyme, where the sulfonamide acts as a structural analog of the natural substrate, p-aminobenzoic acid (PABA), thereby halting the synthesis of folic acid, which is essential for bacterial DNA and RNA production. nih.gov
Future research should employ advanced biophysical and molecular biology techniques to elucidate the mechanisms for less-explored activities. nih.gov This includes identifying specific binding sites on novel protein targets, understanding the downstream signaling pathways affected by target inhibition, and clarifying how these molecular events translate into cellular and physiological outcomes. For example, docking studies suggest that potent HPTPβ inhibitors can interact with residues in a secondary binding site adjacent to the catalytic center, a hypothesis that requires experimental confirmation. nih.gov Such detailed mechanistic insights are vital for optimizing lead compounds and predicting potential off-target effects.
Development of Refined Predictive Computational Models
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are indispensable tools in modern drug discovery. nih.govresearchgate.net These models have been applied to sulfonamide derivatives to predict their biological activities and guide the synthesis of new compounds. nih.govmedcraveonline.commedwinpublishers.com
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, QSAR models have been developed to predict antibacterial and antidiabetic activities, helping to identify key molecular descriptors (e.g., conformational entropy, topological indices) that influence potency. nih.govmedwinpublishers.com
Molecular docking and molecular dynamics simulations provide atomic-level insights into how a ligand binds to its target protein. nih.govresearchgate.net These techniques have been used to rationalize the observed inhibitory profiles of this compound derivatives against different carbonic anhydrase isoforms and to predict binding modes in other targets like HPTPβ. nih.govnih.gov
Future efforts should focus on developing more refined and predictive computational models. This could involve using larger and more diverse datasets for QSAR model training, employing more advanced machine learning algorithms, and utilizing enhanced sampling methods in molecular dynamics simulations to more accurately predict binding affinities and conformational changes. nih.gov The integration of pharmacokinetic and toxicological (ADMET) prediction models will also be crucial for designing derivatives with improved drug-like properties from the early stages of discovery. nih.govresearchgate.net
Potential for Scaffold Repurposing in Emerging Diseases
The repurposing of existing drug scaffolds for new therapeutic indications is a highly effective strategy for accelerating drug development. The sulfonamide scaffold is a prime example of this, having been originally introduced as an antibacterial agent and later repurposed for a wide range of conditions. malariaworld.orgnih.gov The this compound core, with its demonstrated biological versatility, is an excellent candidate for scaffold repurposing, particularly in the context of emerging and re-emerging diseases.
Given the broad-spectrum antimicrobial potential of sulfonamides, derivatives of this biphenyl scaffold could be investigated for activity against novel or drug-resistant pathogens. malariaworld.orgnih.gov The inhibition of the folate biosynthesis pathway via DHPS is a mechanism that is conserved across many bacteria and protozoa, making it a valuable target. malariaworld.orgnih.gov Furthermore, many viruses rely on host cell enzymes for replication, some of which may be susceptible to inhibition by sulfonamide-based compounds. The diverse biological activities reported for sulfonamides, including anticancer, anti-inflammatory, and antiviral effects, suggest that the this compound scaffold could be a valuable starting point for screening campaigns against new disease targets. researchgate.netcerradopub.com.br
Q & A
Q. What are the established synthetic routes for 4'-Amino-1,1'-biphenyl-4-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of biphenyl derivatives followed by amination. A common approach is the reaction of 4-fluorobiphenyl-4-sulfonyl chloride (or similar precursors) with ammonia or amine nucleophiles under controlled conditions. Key steps include:
- Acyl chloride activation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Amination : Optimize stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to ammonia) and temperature (0–5°C for exothermic control) to reduce side products .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield .
Q. How should researchers handle safety and stability concerns during synthesis?
- Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to the reactivity of sulfonyl chlorides and potential release of toxic gases (e.g., HCl) .
- Storage : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Analyze and spectra for sulfonamide proton signals (δ 7.5–8.0 ppm) and biphenyl backbone resonance .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.3) and fragmentation patterns .
- FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bending (1650–1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., carbonic anhydrase) by modeling interactions between the sulfonamide group and Zn²⁺ in active sites .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to prioritize synthetic targets .
Q. What strategies resolve contradictions in spectral data or crystallographic analyses?
- Co-crystallization : Co-crystallize with benzoic acid derivatives to stabilize polymorphs and improve X-ray diffraction quality .
- Dynamic NMR : Resolve overlapping signals by variable-temperature experiments to identify rotameric forms of the biphenyl system .
Q. How can reaction byproducts be systematically analyzed and minimized?
- HPLC-MS : Monitor reaction progress in real-time to detect intermediates (e.g., desulfonated byproducts) .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (pH, solvent polarity) and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
